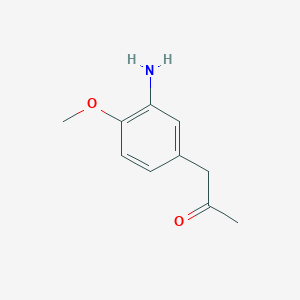

3-Amino-4-methoxyphenylacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(3-amino-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

RAUHUNNXBSASPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Methoxyphenylacetone

Chemical Synthesis Approaches

The chemical synthesis of 3-Amino-4-methoxyphenylacetone can be envisioned through two main conceptual strategies: the formation of the acetone (B3395972) side chain on a pre-functionalized aromatic ring and the functionalization of a pre-existing phenylacetone (B166967) molecule.

A plausible and widely utilized method for the synthesis of phenylacetones involves the oxidative cleavage of a carbon-carbon double bond in substituted phenylpropylene derivatives. This approach, often employing variations of the Wacker oxidation or ozonolysis, allows for the direct installation of the ketone functionality at the second carbon of the propyl chain.

A key precursor for this synthetic route would be a phenylpropene derivative with the amino and methoxy (B1213986) groups already in the desired positions on the aromatic ring. A suitable starting material could be 1-(3-amino-4-methoxyphenyl)propene. The synthesis of this precursor could be achieved through various established organic reactions. For instance, starting from 4-methoxy-3-nitroaniline, a Heck reaction with propene could introduce the propylene (B89431) group, followed by reduction of the nitro group to an amine.

Once the precursor, 1-(3-amino-4-methoxyphenyl)propene, is obtained, it can be subjected to an oxidative cleavage reaction. The Wacker oxidation is a prominent method for converting terminal alkenes to methyl ketones using a palladium catalyst and a co-oxidant. rsc.orgrsc.orgchempedia.inforesearchgate.net In this case, the reaction would selectively oxidize the double bond of the propenyl group to yield the desired this compound.

An alternative pathway could involve the isomerization of a more readily available allylbenzene (B44316) derivative, such as 3-(3-amino-4-methoxyphenyl)prop-1-ene, to the corresponding 1-phenylpropene isomer, which is more amenable to direct oxidation to the phenylacetone. mdma.ch

Table 1: Proposed Reaction Pathway via Oxidative Cleavage

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-methoxy-3-nitroaniline | Propene, Pd(OAc)₂, PPh₃, Et₃N | 1-(4-methoxy-3-nitrophenyl)propene |

| 2 | 1-(4-methoxy-3-nitrophenyl)propene | H₂, Pd/C or Fe/HCl | 1-(3-amino-4-methoxyphenyl)propene |

| 3 | 1-(3-amino-4-methoxyphenyl)propene | PdCl₂, CuCl₂, O₂, H₂O/DMF | This compound |

This table presents a hypothetical reaction scheme based on established chemical transformations.

In some synthetic variations, particularly those aiming to protect the ketone functionality or proceed through a different oxidative cleavage mechanism, an intermediate such as 1-(3-amino-4-methoxyphenyl)-2,2-dimethoxypropane could be formed. This acetal (B89532) could be generated by reacting the target ketone with methanol (B129727) under acidic conditions. However, in the context of a Wacker-type oxidation, this would typically be a post-synthesis derivatization for purification or characterization rather than a direct intermediate in the main reaction pathway.

Characterization of such an intermediate would rely on standard spectroscopic techniques.

Table 2: Hypothetical Spectroscopic Data for 1-(3-amino-4-methoxyphenyl)-2,2-dimethoxypropane

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group on the ring, a singlet for the two equivalent methoxy groups of the acetal, a doublet for the methylene (B1212753) (CH₂) group, and a triplet for the terminal methyl (CH₃) group. The amino group protons would appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbons, the quaternary carbon of the acetal, the methylene carbon, and the methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

This table provides expected, not experimentally determined, spectroscopic data.

An alternative synthetic philosophy involves starting with a simpler, more accessible phenylacetone scaffold and subsequently introducing the required amino and methoxy functionalities onto the aromatic ring.

This approach could begin with a commercially available or easily synthesized substituted phenylacetone, for example, 4-methoxyphenylacetone (B17817). The challenge then lies in the regioselective introduction of an amino group at the C3 position of the aromatic ring.

A common strategy for introducing an amino group is through nitration followed by reduction. Therefore, 4-methoxyphenylacetone could be nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution would likely yield a mixture of isomers, with the desired 3-nitro-4-methoxyphenylacetone being one of the products. Separation of the desired isomer would be a critical step. Following isolation, the nitro group can be reduced to the target amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. google.com

Table 3: Proposed Derivatization Strategy

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-methoxyphenylacetone | HNO₃, H₂SO₄ | 3-nitro-4-methoxyphenylacetone (and isomers) |

| 2 | 3-nitro-4-methoxyphenylacetone | SnCl₂, HCl or H₂, Pd/C | This compound |

This table outlines a plausible, though potentially low-yielding due to isomer formation, synthetic route.

Another derivatization strategy could involve the conversion of a different functional group at the C3 position into an amine. For instance, it is conceivable to start with a phenylacetone derivative bearing a sulfonyl group, which can then be converted to an amine.

This multi-step process could begin with the sulfonation of 4-methoxyphenylacetone to introduce a sulfonic acid group at the 3-position. This could then be converted to a sulfonyl chloride, followed by reaction with ammonia (B1221849) or an azide (B81097) and subsequent reduction to yield the desired this compound. While chemically feasible, this route is likely to be more complex and lower yielding than the nitration-reduction sequence.

Derivatization Strategies from Related Substituted Phenylacetones

Biocatalytic and Chemoenzymatic Synthetic Routes for Phenylacetone Scaffolds

The synthesis of chiral amines, fundamental building blocks for many pharmaceuticals and fine chemicals, has increasingly turned towards biocatalytic methods to achieve high stereoselectivity under mild reaction conditions. For phenylacetone scaffolds, such as this compound, chemoenzymatic and biocatalytic routes offer significant advantages over traditional chemical synthesis. These methods primarily involve the use of isolated enzymes or whole-cell systems to catalyze key transformations, leading to products with high enantiomeric purity.

Asymmetric Amination of Prochiral Ketone Precursors

A key strategy in the synthesis of chiral amines from phenylacetone derivatives is the asymmetric amination of a prochiral ketone precursor. This transformation introduces a chiral center at the carbon atom adjacent to the phenyl ring, and the stereochemical outcome is controlled by the enzyme catalyst. Several classes of enzymes have been successfully employed for this purpose.

ω-Transaminases (ω-TAs or ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govmdpi.com This reaction is a powerful tool for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govmdpi.comnih.gov The reaction is reversible, and to drive the equilibrium towards product formation, an excess of the amino donor is often used. mdpi.com Common amino donors include L-alanine or isopropylamine (B41738). nih.govresearchgate.net When isopropylamine is used, the acetone co-product can be removed by evaporation to further shift the equilibrium.

The catalytic cycle of a transaminase involves two half-reactions in a "ping-pong" mechanism. mdpi.com In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor. In the second half-reaction, the prochiral ketone substrate binds to the enzyme, and the amino group from PMP is transferred to it, generating the chiral amine product and regenerating the PLP cofactor. nih.gov

The stereoselectivity of ω-TAs is a key feature, with both (R)- and (S)-selective enzymes being available, allowing for the synthesis of either enantiomer of the target amine. nih.gov For instance, ω-TAs from various microbial sources like Vibrio fluvialis, Paracoccus denitrificans, and Pseudomonas fluorescens have been employed for the asymmetric amination of a range of prochiral ketones, yielding optically pure amines with enantiomeric excesses often exceeding 99%. nih.govresearchgate.net The substrate scope of wild-type ω-TAs can sometimes be limited, particularly with bulky substrates, but protein engineering has proven effective in expanding their applicability. mdpi.comnih.gov

| Enzyme Source | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Vibrio fluvialis JS17 (whole cells) | Benzylacetone (25 mM) | L-Alanine (300 mM) | 90.2 | >99 (S) | nih.gov |

| Vibrio fluvialis JS17 (whole cells) | Acetophenone (30 mM) | L-Alanine (300 mM) | 92.1 | >99 (S) | nih.gov |

| Paracoccus denitrificans (Strep-PD-ωTA) | Various prochiral ketones | (S)-α-Methylbenzylamine | up to >99 | >99 | researchgate.net |

| Pseudomonas fluorescens (PF-ωTA) | Various prochiral ketones | (S)-α-Methylbenzylamine | up to >99 | >99 | researchgate.net |

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) represent another important class of enzymes for the synthesis of chiral amines. acs.orgfrontiersin.org These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones, respectively, using a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govacs.org

Imine Reductases (IREDs) are NAD(P)H-dependent oxidoreductases that show significant potential for the synthesis of primary, secondary, and tertiary chiral amines. nih.gov They can catalyze the reduction of pre-formed imines or, in a one-pot reaction, the reductive amination of a ketone with an amine. acs.org The latter process, often referred to as reductive aminase (RedAm) activity, is particularly attractive as it combines imine formation and reduction in a single step. acs.orgrsc.org IREDs have been successfully used for the synthesis of a wide variety of chiral amines with high enantioselectivity. nih.govrsc.org A key advantage of IREDs over transaminases is their ability to synthesize secondary and tertiary amines. acs.org

Amine Dehydrogenases (AmDHs) are emerging as powerful biocatalysts for chiral amine synthesis via the asymmetric reductive amination of ketones, using inexpensive ammonia as the amino donor. rsc.orgnih.gov This process is highly atom-economical, producing water as the only byproduct. rsc.org Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed with a broad substrate scope, accepting various ketones to produce chiral primary and secondary amines with excellent conversion and enantioselectivity (up to >99% ee). frontiersin.orgrsc.org The dual-enzyme system of an AmDH coupled with a formate (B1220265) dehydrogenase (for cofactor regeneration) has proven to be an efficient system for the reductive amination of a diverse range of ketones. nih.gov

| Enzyme Type | Enzyme Source/Variant | Reaction Type | Substrate(s) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| AmDH | Engineered from Geobacillus kaustophilus Phenylalanine Dehydrogenase | Reductive amination | Diverse ketones | up to >99 | up to >99 | rsc.org |

| AmDH | Engineered from Sporosarcina psychrophila Leucine Dehydrogenase | Asymmetric reductive amination | 1-hydroxy-2-butanone | 91-99 | >99 | frontiersin.org |

| IRED | Novel IREDs from genome mining | Reduction of dihydroisoquinolines | Various dihydroisoquinolines | >90 | High | nih.gov |

Biocatalyst Engineering for Enhanced Stereoselectivity and Yield

While naturally occurring enzymes provide a valuable starting point for biocatalysis, their properties are often not optimal for industrial applications. Enzyme engineering strategies are therefore crucial for improving their catalytic efficiency, stability, and substrate scope.

Directed evolution is a powerful technique for tailoring enzyme properties to meet specific process requirements. nih.gov It involves iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection to identify improved enzyme variants. This approach has been successfully applied to enhance the activity and stereoselectivity of enzymes used in phenylacetone synthesis. For example, directed evolution of an ω-transaminase from Arthrobacter sp. was instrumental in the development of a highly efficient biocatalytic process for the synthesis of the antidiabetic drug sitagliptin. nih.gov Similarly, the substrate scope of amine dehydrogenases has been expanded through directed evolution, enabling the synthesis of a wider range of chiral amines. rsc.org

Rational and semi-rational design, guided by structural information and computational modeling, are complementary approaches to directed evolution. nih.gov By identifying key amino acid residues in the enzyme's active site that control substrate binding and catalysis, targeted mutations can be introduced to improve performance. acs.orgresearchgate.net For instance, computational redesign has been used to expand the substrate scope of an ω-transaminase from Pseudomonas jessenii towards bulkier amines. nih.gov

Enzyme immobilization is a key enabling technology for the industrial application of biocatalysts. juit.ac.inresearchgate.net Immobilizing an enzyme onto a solid support offers several advantages, including enhanced stability, simplified product separation, and the potential for continuous processing and enzyme reuse. researchgate.netacs.org

Various immobilization strategies have been developed, including adsorption, covalent attachment, entrapment, and cross-linking. The choice of the support material and immobilization method can significantly impact the performance of the biocatalyst. researchgate.net For transaminases, immobilization on epoxy-functionalized resins has been shown to be effective, leading to high conversion and enantioselectivity in the synthesis of sitagliptin, with the immobilized enzyme being recyclable for several runs. mdpi.com Whole cells expressing the desired enzyme can also be immobilized, which can be a cost-effective approach that also helps to retain cofactors. worktribe.com Immobilized biocatalysts are particularly well-suited for use in continuous flow reactors, which can offer improved process control and efficiency compared to batch processes. acs.orgresearchgate.net

| Enzyme | Immobilization Method | Support Material | Key Finding | Reference |

|---|---|---|---|---|

| ω-Transaminase (EMIN041) | Covalent attachment | Epoxy- and octadecyl-functionalized methacrylic resin | Complete conversion of pro-sitagliptin ketone with >99% ee; recyclable in a continuous flow system. | mdpi.com |

| (R)-selective ω-TA from Arthrobacter | Whole-cell immobilization | Methacrylate beads | Enabled synthesis of α-alkoxy- and α-aryloxy acetone derivatives in organic solvent. | worktribe.com |

| Amine Transaminase | Entrapment | Porous copolymeric hydrogel matrix in a microreactor | Efficient continuous transamination with high immobilization efficiency (>97%). | researchgate.net |

Optimization of Reaction Conditions for Biocatalytic Processes (e.g., pH, Temperature, Cofactors, Solvents)

pH

The pH of the reaction medium is a critical variable as it directly influences the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself. uva.nl This can affect substrate binding and the catalytic mechanism. For transaminase enzymes, the optimal pH typically falls within a range of 6.0 to 9.5. uva.nlnih.gov For instance, in the transamination of menthone, the optimal pH was found to be 6.0. nih.gov In other studies involving different transaminases and substrates, optimal conditions have been identified at pH 8.0 and 8.2. nih.gov The choice of buffer system is also important; potassium phosphate (B84403) and Tris-HCl buffers are commonly used to maintain the desired pH throughout the reaction. uva.nlnih.gov The ideal pH can be a balance between optimal enzyme activity and the stability of cofactors like NADH, which can degrade at more basic pH values. nih.gov

Temperature

Temperature significantly impacts the rate of an enzymatic reaction. Generally, an increase in temperature accelerates the reaction rate until an optimum is reached. nih.gov Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov The optimal temperature for transaminase-mediated reactions often lies between 30°C and 50°C. nih.govnih.gov For example, the synthesis of neomenthylamine from menthone was optimized at 30°C. nih.gov A study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine identified an optimal temperature of 42.66°C through numerical optimization, while a one-factor-at-a-time approach suggested 45°C. nih.gov In some cases, higher temperatures can negatively influence the reaction kinetics over time; a reaction that was efficient at 20-30°C showed a drop in catalytic activity after just one hour at 50°C. nih.gov

Cofactors

Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, meaning PLP is an essential cofactor that participates directly in the catalytic cycle by acting as a temporary carrier of the amino group. rsc.orgmdpi.com The mechanism involves the cofactor cycling between its pyridoxal phosphate (PLP) and pyridoxamine (B1203002) phosphate (PMP) forms. mdpi.com While the PLP is regenerated during the catalytic cycle, its initial presence is crucial. rsc.org Often, an external supply of PLP is added to the reaction mixture to ensure the enzyme is in its active holoenzyme form. nih.gov However, engineering the cofactor-binding element of the enzyme can improve its affinity for PLP, potentially eliminating the need for external supplementation and reducing costs for large-scale applications. nih.gov For other biocatalytic routes like reductive amination using amine dehydrogenases, a nicotinamide cofactor such as NAD+/NADH is required, which in turn necessitates a cofactor recycling system. nih.gov

Solvents

The low solubility of hydrophobic ketone substrates in aqueous buffer systems can be a significant limitation in biocatalytic synthesis. To address this, organic co-solvents are often introduced into the reaction medium. diva-portal.org Dimethylsulfoxide (DMSO) is a frequently used co-solvent that can enhance substrate solubility and, in some cases, improve enzyme activity and stability. rsc.orgnih.gov For the bioconversion of 1-(3-methylphenyl)ethan-1-one, DMSO at a concentration of 10% (v/v) was found to be the most effective co-solvent. nih.gov In the development of a process for sitagliptin, a high concentration of 50% DMSO was used to accommodate a substrate loading of 200 g/L. rsc.orgmdpi.com The choice and concentration of the co-solvent must be carefully optimized, as high concentrations can also lead to enzyme inactivation. diva-portal.org

Research Findings on Optimization of Biocatalytic Amination

| Enzyme/Process | Substrate | Parameter | Optimal Value | Reference |

|---|---|---|---|---|

| VfTA-catalyzed transamination | (-)-Menthone | pH | 6.0 | nih.gov |

| VfTA-catalyzed transamination | (-)-Menthone | Temperature | 30°C | nih.gov |

| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one | pH | 8.2 | nih.gov |

| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one | Temperature | 42.66°C | nih.gov |

| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one | Co-solvent | 10% (v/v) DMSO | nih.gov |

| Engineered Transaminase | Pro-sitagliptin ketone | pH | 8.5 | rsc.org |

| Engineered Transaminase | Pro-sitagliptin ketone | Temperature | 45°C | rsc.org |

| Engineered Transaminase | Pro-sitagliptin ketone | Co-solvent | 50% DMSO | rsc.org |

| Amine Dehydrogenase (Bb-PhAmDH) | Various ketones | pH | 8.2 - 8.8 | nih.gov |

| Amine Dehydrogenase (Bb-PhAmDH) | Ketone 1a | Temperature | 40°C | nih.gov |

Chemical Reactivity and Transformation Studies of 3 Amino 4 Methoxyphenylacetone

Reactivity of the Aminophenylacetone Moiety

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group in 3-Amino-4-methoxyphenylacetone is a versatile functional handle for a variety of chemical modifications. Its nucleophilicity allows for reactions such as alkylation and acylation, while its ability to form diazonium salts opens pathways to a wide array of aromatic substitutions.

N-Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides or other alkylating agents. wikipedia.org This reaction typically proceeds via nucleophilic substitution. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can often be controlled by the reaction conditions and the stoichiometry of the reactants. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for controlled mono- and di-alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.comyoutube.com

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, the acylation of similar aromatic amines can be achieved using acetic anhydride. researchgate.net The synthesis of 3-Amino-4-methoxybenzanilide from 3-amino-4-methoxybenzoic acid and aniline (B41778) highlights the formation of an amide bond involving a similar structural motif. chemicalbook.com

Diazotization: In the presence of a nitrous acid source (typically generated in situ from sodium nitrite (B80452) and a strong acid), the primary aromatic amino group can be converted into a diazonium salt. forestsclearance.nic.inchemicalbook.comgoogle.com These diazonium salts are highly versatile synthetic intermediates and can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid.

Gattermann Reaction: Replacement with a halide using copper powder.

Gomberg-Bachmann Reaction: Arylation reactions.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes. The diazotization of 5-aminopyrazoles and subsequent intramolecular azo coupling to form cinnolines demonstrates the reactivity of diazonium intermediates. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | N-Alkyl and N,N-Dialkyl amines | wikipedia.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | wikipedia.orgmasterorganicchemistry.com |

| Acylation | Acid Chloride/Anhydride (e.g., Acetyl Chloride) | Amide | researchgate.net |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | chemicalbook.comgoogle.com |

Ketone Reactivity and Transformations

The ketone functionality in this compound is susceptible to a range of nucleophilic additions and redox reactions.

Carbonyl Reactions:

Reductive Amination: The ketone can react with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which can then be reduced to a new amine. This process, known as reductive amination, is a powerful tool for constructing carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.comyoutube.com

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin.

Alkylation: The α-carbon to the ketone can be deprotonated with a suitable base to form an enolate, which can then be alkylated with an alkyl halide.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The reduction of an imine intermediate with sodium borohydride is a related transformation. mdpi.com

Oxidation: While ketones are generally resistant to oxidation, under forcing conditions, such as with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. The oxidation of a related compound, 3-methoxy-4-t-butylaniline, with potassium ferricyanide (B76249) or silver oxide leads to the formation of azobenzenes and phenazines. csu.edu.au The oxidation of 3,4-dihydroxyphenylacetaldehyde, a metabolite of dopamine, to a semiquinone radical and an ortho-quinone has also been reported. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | mdpi.com |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | wikipedia.orgmasterorganicchemistry.com |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (via C-C bond cleavage) | csu.edu.aunih.gov |

Stereoselective Transformations and Chiral Derivatization of this compound Analogues

While this compound itself is achiral, its derivatives can possess chirality. Stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in medicinal chemistry.

The ketone group in this compound is prochiral, and its reduction can lead to a chiral secondary alcohol. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can achieve the enantioselective reduction of the ketone to a specific enantiomer of the corresponding alcohol.

Furthermore, if the amino group is first converted to a chiral derivative, this can influence the stereochemical outcome of subsequent reactions on the ketone.

For the analytical separation and characterization of chiral amines, chiral derivatizing agents (CDAs) are often employed. nih.govwikipedia.org These reagents react with the amine to form diastereomers, which can then be separated and quantified using techniques like HPLC or NMR spectroscopy. researchgate.netnih.govresearchgate.net Examples of CDAs include Mosher's acid and Marfey's reagent. wikipedia.orgnih.gov

Formation of Complex Molecular Architectures Utilizing this compound

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular structures, particularly heterocyclic compounds. researchgate.netfrontiersin.orgrsc.orgorganic-chemistry.orgnih.gov

The combination of the amino group and the ketone allows for cyclization reactions to form various nitrogen-containing heterocycles. For example, condensation of the amino group with a dicarbonyl compound, followed by intramolecular cyclization involving the ketone, can lead to the formation of fused heterocyclic systems.

Moreover, the enamine formed from the reaction of the ketone with a secondary amine can act as a nucleophile in various carbon-carbon bond-forming reactions. The reactivity of β-enamino esters in the synthesis of pyrazolone (B3327878) and pyridinone derivatives illustrates the potential of such intermediates. nih.gov

The aromatic ring can also participate in cyclization reactions. For instance, after conversion of the amino group to a suitable leaving group via diazotization, intramolecular cyclization onto the aromatic ring can be initiated.

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₃NO₂ | Subject of the article |

| Sodium borohydride | NaBH₄ | Reducing agent |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent |

| Sodium cyanoborohydride | NaBH₃CN | Reducing agent for reductive amination |

| Acetic anhydride | (CH₃CO)₂O | Acylating agent |

| Sodium nitrite | NaNO₂ | Reagent for diazotization |

| 3-Amino-4-methoxybenzanilide | C₁₄H₁₄N₂O₂ | Related compound with an amide linkage |

| 3-methoxy-4-t-butylaniline | C₁₁H₁₇NO | Related compound for oxidation studies |

| 3,4-dihydroxyphenylacetaldehyde | C₈H₈O₃ | Related compound for oxidation studies |

| Mosher's acid | C₁₀H₇F₃O₃ | Chiral derivatizing agent |

| Marfey's reagent | C₁₁H₁₂FN₅O₆ | Chiral derivatizing agent |

Role of 3 Amino 4 Methoxyphenylacetone As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The molecular architecture of 3-Amino-4-methoxyphenylacetone, or more commonly its precursor 4-methoxyphenylacetone (B17817), is integral to the synthesis of several active pharmaceutical ingredients (APIs). The presence of a reactive ketone group and an aromatic ring that can be functionalized allows for its incorporation into complex drug molecules.

Tamsulosin is a selective α1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of its (R)-enantiomer is of significant pharmaceutical interest due to its higher activity compared to its (S)-counterpart. rsc.org Phenylacetone (B166967) derivatives are central to many synthetic routes to Tamsulosin.

A common strategy begins with 4-methoxyphenylacetone. rsc.org This starting material undergoes chlorosulfonation followed by amination to produce a key ketone intermediate, 2-methoxy-5-(2-oxopropyl)benzenesulfonamide. rsc.org This intermediate is then converted to the chiral amine, a critical building block for Tamsulosin, through asymmetric biocatalytic transamination. acs.org This chemoenzymatic approach allows for the direct formation of the desired (R)-amine with high enantiomeric excess (>99%), bypassing the need for classical resolution of a racemic mixture. acs.org

Alternative chemoenzymatic strategies to obtain the optically pure amine precursor include:

Lipase-catalyzed kinetic resolution: This method involves the resolution of a racemic amine precursor, though it can be limited by low conversions and selectivities. rsc.org

Alcohol dehydrogenase (ADH) mediated bioreduction: A ketone intermediate is reduced to a chiral alcohol. This alcohol can then be converted to the corresponding amine. rsc.org

Once the enantiopure (R)-amine is secured, it undergoes N-alkylation to yield Tamsulosin. acs.org The table below summarizes a modern chemoenzymatic pathway.

| Step | Starting Material | Key Reagents/Catalysts | Product | Key Findings |

| 1 | 4-Methoxyphenylacetone | Chlorosulfonic Acid (HSO₃Cl) | 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | Continuous chlorosulfonation yields a cleaner product compared to batch processing. acs.org |

| 2 | 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | Amine (e.g., tert-butylamine) | N-substituted-2-methoxy-5-(2-oxopropyl)benzenesulfonamide | Forms the key sulfonamide intermediate. rsc.org |

| 3 | N-substituted-2-methoxy-5-(2-oxopropyl)benzenesulfonamide | (R)-selective transaminase (e.g., ATA-412), Isopropylamine (B41738) (amine donor) | (R)-5-(2-aminopropyl)-N-substituted-2-methoxybenzenesulfonamide | Biocatalytic step achieves high conversion (>90%) and excellent enantiomeric excess (>99%). acs.org |

| 4 | (R)-5-(2-aminopropyl)-N-substituted-2-methoxybenzenesulfonamide | 2-(2-ethoxyphenoxy)ethyl mesylate | (R)-Tamsulosin | Final N-alkylation step to form the API. acs.org |

Classical synthetic routes often involve the formation of a racemic secondary amine, which is then resolved using a chiral acid, such as (R,R)-(-)-O,O-dibenzoyl-tartaric acid. nih.gov While effective, these methods are often less efficient than modern chemoenzymatic processes. researchgate.net

The utility of phenylacetone scaffolds extends to the synthesis of other important pharmaceuticals, such as Formoterol, a long-acting β2-adrenoceptor agonist. The synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol, prominently features 4-methoxyphenylacetone as a key starting material. epo.orggoogle.com

In a typical synthetic route, 4-methoxyphenylacetone is reacted with a chiral amine, such as (R)-N-benzyl-1-phenylethylamine, under reductive amination conditions. epo.orggoogle.com This reaction forms a chiral secondary amine intermediate. This intermediate is then coupled with an appropriate α-haloketone derivative to build the Formoterol backbone. google.com Subsequent reduction steps yield the final drug molecule. The use of an optically pure amine starting material in the reductive amination step is crucial for controlling the stereochemistry of the final product. epo.org

| Step | Reactant 1 | Reactant 2 | Key Conditions | Product |

| 1 | 4-Methoxyphenylacetone | (R)-N-benzyl-1-phenylethylamine | Reductive Amination (e.g., H₂, Pd/C) | (R)-N-benzyl-N-(1-methyl-2-(4-methoxyphenyl)ethyl)-1-phenylethanamine |

| 2 | Product from Step 1 | 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one | Condensation | N-(4-(benzyloxy)-3-nitrophenacyl)-N-((R)-1-phenylethyl)-2-(4-methoxyphenyl)-1-methylethylamine |

| 3 | Product from Step 2 | Reducing Agent (e.g., NaBH₄) | Ketone Reduction | Diastereomeric alcohol intermediates |

| 4 | Product from Step 3 | H₂, Pd/C | Debenzylation / Nitro Reduction | (R,R)-Formoterol |

This demonstrates the role of the 4-methoxyphenylacetone unit as a foundational scaffold for constructing the N-[2-(4-methoxyphenyl)propan-2-yl] moiety of the Formoterol molecule. epo.org

Contribution to the Synthesis of Fine Chemicals and Specialty Materials

While the primary documented applications of this compound and its precursors are in pharmaceuticals, its chemical structure suggests potential utility in the broader field of fine chemicals and materials science. Phenylacetone derivatives are known intermediates for various agricultural and chemical products. google.com

The presence of a primary aromatic amine group in this compound makes it a candidate for applications in dye synthesis. Aromatic amines are fundamental precursors to azo dyes. For instance, the related compound 3-amino-4-methoxyacetanilide is a well-established intermediate for disperse dyes. google.comgoogleapis.com Similarly, this compound could be diazotized and coupled with other aromatic compounds to produce a range of colorants.

Furthermore, the bifunctional nature of the molecule (amine and ketone) allows it to act as a monomer in polymerization reactions. It could potentially be used to synthesize specialty polymers, such as polyimides or polyketones, with specific thermal or optical properties. The methoxy (B1213986) and amino groups can also act as ligands, suggesting a possible role in the synthesis of coordination compounds and metal-organic frameworks (MOFs). bloomtechz.com

Development of Novel Organic Scaffolds and Heterocyclic Systems

The reactive nature of the aminoketone functionality in this compound makes it a valuable starting point for the construction of novel organic scaffolds and complex heterocyclic systems. Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. amazonaws.com

The transformation of related phenylacetones into complex structures highlights this potential. For example, 3-methoxyphenylacetone (B143000) has been successfully converted to 4-amino-3-methoxypropiophenone, a key precursor for the A/B ring system of the anticancer alkaloid Camptothecin. researchgate.net This conversion demonstrates how the phenylpropanone skeleton can be elaborated into intricate, polycyclic systems.

The amino and ketone groups in this compound can participate in a variety of cyclization and condensation reactions. It could be used in reactions like the Friedländer annulation or Hantzsch pyridine (B92270) synthesis to create quinoline (B57606) and pyridine derivatives, respectively. The synthesis of various heterocyclic scaffolds, such as quinazolinones and benzothiazoles, often relies on amino-aromatic precursors. mdpi.comnih.gov By reacting with appropriate bifunctional reagents, this compound could serve as a scaffold for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science applications. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separations and Analysis

Chromatographic techniques are fundamental in the analysis of "3-Amino-4-methoxyphenylacetone," enabling its separation from impurities, starting materials, and byproducts.

Gas chromatography is a powerful tool for assessing the purity of "this compound" and for monitoring the progress of its synthesis. The volatility of the compound allows for its effective separation in the gas phase. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass fragmentation patterns that aid in structural confirmation. spectrabase.com For analogous compounds, GC is routinely used to determine the percentage of the main component and to detect any residual solvents or reactants.

Table 1: Representative GC Parameters for Analysis of Phenylacetone (B166967) Derivatives

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are typical parameters and may require optimization for "this compound".

High-Performance Liquid Chromatography (HPLC) is an indispensable method for the quantitative analysis of "this compound". Due to its high resolution and sensitivity, HPLC can accurately determine the concentration of the compound in a sample. researchgate.netpom.go.id A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Furthermore, if "this compound" is synthesized in a way that could produce stereoisomers, chiral HPLC can be utilized for their separation and quantification. unh.edu This is crucial in research where the biological activity of stereoisomers can differ significantly.

Table 2: Illustrative HPLC Conditions for Quantitative Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: Method development and validation are essential for accurate quantification.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for the definitive identification and structural characterization of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of "this compound". ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR offers insights into the carbon skeleton of the molecule. spectrabase.com For more complex structural assignments, 2D NMR techniques such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

| -C(O)CH₃ | ~2.1 | Singlet | 3H |

| -NH₂ | Broad Singlet | 2H |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual values may vary.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | >200 |

| Aromatic-C | 110 - 150 |

| -OCH₃ | ~55 |

| -CH₂- | ~50 |

| -C(O)CH₃ | ~30 |

Note: Predicted values are based on the analysis of structurally similar compounds. hmdb.carsc.orgrsc.orgrsc.orgchemicalbook.com Actual values may vary.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), methoxy (B1213986) (C-O), and carbonyl (C=O) groups. spectrabase.com Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. oulu.ficore.ac.uk

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3300 - 3500 | Two bands for primary amine |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C=O stretch (ketone) | 1700 - 1720 | Strong absorption |

| C=C stretch (aromatic) | 1450 - 1600 | |

| C-O stretch (ether) | 1200 - 1275 | Asymmetric stretch |

| C-N stretch (amine) | 1020 - 1250 |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular structure.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. spectrabase.com For instance, characteristic fragments corresponding to the loss of a methyl group or the acetyl group would be expected.

Table 6: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]+• | 195.10 | Molecular Ion |

| [M-CH₃]+ | 180.08 | Loss of a methyl group |

| [M-COCH₃]+ | 152.08 | Loss of the acetyl group |

| [C₈H₁₀NO]+ | 136.08 | Benzyl fragment |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of "this compound". This technique measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions. The presence of the aromatic ring and the carbonyl group in "this compound" gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of a molecule is influenced by its chromophores and auxochromes. In "this compound", the phenyl ring conjugated with the acetone (B3395972) moiety acts as the primary chromophore. The amino (-NH2) and methoxy (-OCH3) groups attached to the benzene ring serve as auxochromes, which can modify the absorption maximum (λmax) and the molar absorptivity (ε). The position and intensity of these absorption bands are sensitive to the solvent polarity, pH, and the presence of interacting species.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-300 | Phenyl ring and C=O group |

| n → π* | 300-350 | C=O group |

Note: These are estimated values and require experimental verification.

Determination of Enantiomeric Excess and Absolute Configuration

"this compound" possesses a chiral center at the carbon atom adjacent to the carbonyl group, meaning it can exist as a pair of enantiomers. In stereoselective synthesis or in biological systems, it is often crucial to determine the relative amounts of each enantiomer, expressed as enantiomeric excess (e.e.), and to establish the absolute configuration (R or S) of the chiral center.

The determination of enantiomeric excess typically involves chiral chromatography, most commonly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique separates the two enantiomers based on their differential interactions with the chiral selector of the column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these peaks allows for the calculation of the enantiomeric excess.

Table 2: Common Chiral Stationary Phases for the Resolution of Amino Ketones

| CSP Type | Chiral Selector | Potential Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, dipole-dipole interactions |

The absolute configuration of the enantiomers can be determined by several methods. X-ray crystallography of a single crystal of one of the enantiomers or a diastereomeric salt provides unambiguous assignment of the absolute stereochemistry. Spectroscopic techniques such as circular dichroism (CD) can also be employed. In CD spectroscopy, the differential absorption of left and right circularly polarized light by the chiral molecule is measured, and the resulting spectrum can be compared with theoretical calculations or with the spectra of compounds with known absolute configurations to assign the R/S configuration. Another approach involves the chemical derivatization of the enantiomers with a chiral reagent of known absolute configuration to form diastereomers, which can then be analyzed by techniques such as NMR spectroscopy to deduce the original absolute configuration.

Due to the absence of specific experimental studies on the chiral separation and absolute configuration determination of "this compound" in the available literature, the methodologies described here represent the standard and recommended approaches for such investigations.

Theoretical and Mechanistic Studies on 3 Amino 4 Methoxyphenylacetone and Analogues

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of molecules at an atomic level. For a substituted aminoketone like 3-amino-4-methoxyphenylacetone, these methods provide insights into its electronic structure, conformation, and reactivity, guiding experimental studies and helping to interpret observed phenomena.

Computational methods, particularly density functional theory (DFT), are employed to predict the reactivity of this compound. By calculating the distribution of electron density, molecular orbital energies, and electrostatic potential, researchers can identify the most probable sites for electrophilic and nucleophilic attack.

The phenyl ring is activated by two electron-donating groups: an amino group at position 3 and a methoxy (B1213986) group at position 4. These substituents increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The carbonyl group, however, is an electron-withdrawing group, and its reactivity is a key feature of the molecule. Theoretical calculations can predict the relative reactivity of the carbonyl carbon, the α-carbon, and the aromatic ring.

Frontier Molecular Orbital (FMO) theory is often applied to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The locations of these orbitals indicate the likely sites for reaction with electrophiles and nucleophiles, respectively. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the carbonyl group.

Stereoselectivity in reactions, such as the reduction of the ketone or addition to the carbonyl group, can also be predicted. By modeling the transition states for different stereochemical pathways, the activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major product, providing a theoretical basis for the observed stereoselectivity.

Table 1: Hypothetical Calculated Properties for Reactivity Prediction of this compound This table presents illustrative data based on typical computational results for similar aromatic ketones.

| Atomic Center | Mulliken Charge (a.u.) | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Carbonyl Carbon (C=O) | +0.45 | 0.28 | 0.05 |

| Carbonyl Oxygen (C=O) | -0.52 | 0.03 | 0.19 |

| α-Carbon (CH2) | -0.15 | 0.12 | 0.11 |

| Amino Nitrogen (NH2) | -0.38 | 0.02 | 0.25 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is achieved by systematically rotating the single bonds (dihedral angles) and calculating the potential energy of each resulting structure.

Key rotatable bonds in this compound include the C-C bond between the phenyl ring and the acetone (B3395972) moiety, and the C-N bond of the amino group. The rotation around these bonds determines the spatial relationship between the aromatic ring, the ketone, and the amino group.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, identify the most populated conformational states, and calculate thermodynamic properties. These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as solvent molecules. mdpi.com This information is crucial for understanding reaction dynamics and intermolecular interactions.

Table 2: Illustrative Low-Energy Conformers of this compound from a Hypothetical Conformational Search

| Conformer ID | Dihedral Angle 1 (C-C-C-C) Ring to Ketone (°C) | Dihedral Angle 2 (C-C-N-H) Ring to Amino (°C) | Relative Energy (kcal/mol) |

| 1 | 90 | 0 | 0.00 |

| 2 | -90 | 0 | 0.00 |

| 3 | 0 | 180 | 1.25 |

| 4 | 180 | 180 | 1.30 |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the pathways and rates of chemical reactions involving this compound is fundamental. This involves identifying intermediates, transition states, and the factors that influence the speed of the reaction.

Many chemical reactions proceed through short-lived, high-energy species known as transient intermediates. In reactions involving ketones, common intermediates include enols and enolates, formed by the deprotonation of the α-carbon. masterorganicchemistry.com For this compound, the presence of the electron-donating groups on the phenyl ring can influence the stability and reactivity of these intermediates.

In certain oxidative reactions, particularly in related phenolic systems, the formation of radical cations (such as enol radical cations) has been postulated as a key step. These highly reactive species can be studied using a combination of experimental techniques like flash photolysis, pulse radiolysis, and advanced spectroscopic methods (e.g., time-resolved spectroscopy), often coupled with computational modeling to characterize their structure and energetics. The investigation of such intermediates is crucial for a complete understanding of the reaction mechanism.

The choice of solvent can dramatically alter the rate and even the outcome of a chemical reaction. wikipedia.orgnih.gov Solvent effects arise from the differential stabilization of reactants, transition states, and products. wikipedia.org For reactions involving this compound, which possesses both polar (amino, ketone) and nonpolar (phenyl ring) regions, solvent polarity is a key parameter.

According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while those that disperse charge are slowed. wikipedia.org For instance, the keto-enol tautomerism of a ketone can be significantly influenced by the solvent's ability to participate in hydrogen bonding. rsc.org Protic solvents (like water or ethanol) can stabilize charged intermediates through hydrogen bonds, while aprotic polar solvents (like DMSO or acetonitrile) stabilize charge through dipole-dipole interactions. wikipedia.orgnih.gov Kinetic studies that measure reaction rates in a variety of solvents are essential for elucidating these effects and optimizing reaction conditions. acs.orgnih.gov

Table 3: Hypothetical Influence of Solvent Polarity on the Rate of a Reaction Involving this compound This table illustrates the expected trend for a reaction where the transition state is more polar than the reactants.

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | Nonpolar | 1 |

| Dichloromethane | 9.1 | Aprotic Polar | 50 |

| Acetonitrile | 37.5 | Aprotic Polar | 800 |

| Ethanol | 24.5 | Protic Polar | 1500 |

| Water | 80.1 | Protic Polar | 5000 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Related Chemical Series

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate specific structural features of a molecule with its biological activity or physical properties. For this compound, SAR and SPR are investigated by synthesizing and testing a series of analogues where specific parts of the molecule are systematically modified. nih.gov

The core structure can be divided into three main regions for modification:

The Aromatic Ring: The position, number, and nature of substituents on the phenyl ring can be altered. For example, replacing the methoxy group with an ethoxy, hydroxyl, or halogen group would modulate the electronic properties and steric profile of the molecule.

The Amino Group: The primary amine could be converted to a secondary or tertiary amine, or replaced with other functional groups to probe its role in molecular interactions.

The Acetone Moiety: The length of the alkyl chain could be varied, or the methyl group could be replaced with other alkyl or aryl groups to assess the impact on activity and properties.

By comparing the properties of these analogues, a model can be built that links specific structural motifs to observed effects. For example, in related β-aminoketone series, the presence of electron-donating groups on the aromatic ring has been shown to influence their chemical reactivity and biological profiles. researchgate.netnih.gov These studies are crucial in fields like medicinal chemistry for the rational design of new compounds with enhanced potency or improved physical properties. nih.gov

Table 4: Illustrative SAR Table for Analogues of this compound This table provides a hypothetical example of how structural modifications could influence a specific property, such as receptor binding affinity (IC50).

| Compound | R1 (Position 4) | R2 (Position 3) | Side Chain (R3) | Hypothetical IC50 (nM) |

| Parent | -OCH3 | -NH2 | -CH3 | 150 |

| Analogue 1 | -OH | -NH2 | -CH3 | 125 |

| Analogue 2 | -Cl | -NH2 | -CH3 | 300 |

| Analogue 3 | -OCH3 | -H | -CH3 | 500 |

| Analogue 4 | -OCH3 | -NH2 | -CH2CH3 | 220 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.